N-(2-FLUOROPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(2-FLUOROPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thioacetamide Group: This step may involve the reaction of the triazole intermediate with a thioacetamide derivative under suitable conditions.
Substitution Reactions: The final compound is obtained by introducing the 2-fluorophenyl and 1-methyl-1H-pyrrol-2-yl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thioacetamide group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the triazole ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrrole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or pyrrole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE depends on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-FLUOROPHENYL)-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE include other triazole derivatives with different substituents. Examples include:
- 1,2,4-Triazole-3-thiol derivatives
- Phenyl-substituted triazoles
- Pyrrole-containing triazoles
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c1-29-14-7-10-19(29)16-22-27-28-24(30(22)15-13-18-8-3-2-4-9-18)32-17-23(31)26-21-12-6-5-11-20(21)25/h2-12,14H,13,15-17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTXNSBYPHYZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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